molecular formula HgTe B084246 Mercury telluride CAS No. 12068-90-5

Mercury telluride

Katalognummer: B084246
CAS-Nummer: 12068-90-5
Molekulargewicht: 328.2 g/mol
InChI-Schlüssel: VCEXCCILEWFFBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mercury telluride (HgTe) is a binary inorganic compound with the chemical formula HgTe. It crystallizes in a zinc-blende (cubic) structure and is classified as a zero-band-gap semiconductor or semimetal, analogous to gray tin . Its unique electronic properties arise from the inverted band structure, where the conduction and valence bands overlap, leading to a vanishing energy gap .

Key Properties of HgTe:

Property Value/Description Reference
Crystal Structure Cubic (zinc-blende)
Band Gap 0 eV (semimetal)
Melting Point 670°C (decomposes)
Density 8.12 g/cm³
CAS Number 12068-90-5
Applications Infrared detectors, topological materials

HgTe is highly stable at room temperature but decomposes at high temperatures, releasing toxic mercury and tellurium fumes . It is insoluble in water and requires specialized handling due to mercury’s toxicity .

Wissenschaftliche Forschungsanwendungen

Infrared Detectors

Overview:
Mercury telluride is widely utilized in the production of infrared detectors, particularly in the range of 2-15 micrometers. These detectors are crucial for applications requiring the detection of infrared radiation.

Applications:

  • Night Vision Devices: HgTe detectors enhance visibility in low-light conditions.
  • Thermal Imaging Cameras: Used in security, surveillance, firefighting, and industrial monitoring.
  • Medical Imaging: Employed in non-invasive imaging techniques to detect temperature variations in tissues.

Case Study:
In a study on the efficiency of HgTe-based infrared detectors, it was found that these devices exhibited superior sensitivity compared to traditional materials, making them ideal for military and medical applications .

Thermoelectric Devices

Overview:
HgTe has a narrow bandgap and a high thermoelectric figure of merit, making it suitable for thermoelectric applications.

Applications:

  • Waste Heat Recovery: Converts excess heat from industrial processes into electricity.
  • Energy Harvesting: Captures energy from environmental heat sources.
  • Power Generation in Remote Areas: Provides a reliable energy source where conventional power grids are unavailable.

Data Table: Thermoelectric Properties of HgTe

PropertyValue
Bandgap~0.15 eV
Thermoelectric Figure of Merit>1.0
Operating Temperature Range77 K to 300 K

Semiconductor Technology

Overview:
HgTe is integral to advanced semiconductor technology due to its unique electronic properties.

Applications:

  • Transistors and Diodes: Used in high-speed and high-frequency electronic components.
  • Optoelectronic Devices: Essential for developing lasers and photodetectors.

Case Study:
Research on HgTe-based transistors demonstrated their potential for high-frequency applications, outperforming silicon-based devices in speed and efficiency .

Quantum Dots and Nanotechnology

Overview:
HgTe quantum dots (QDs) exhibit tunable emission properties that are beneficial for various nanotechnology applications.

Applications:

  • Short-Wavelength Infrared Emitters: Useful in night vision, healthcare, spectroscopy, and LIDAR systems.
  • Enhanced Infrared Emission: Coupling HgTe QDs with plasmonic structures can significantly enhance their spontaneous emission rates.

Data Table: Properties of HgTe Quantum Dots

PropertyValue
Size Range2-10 nm
Emission WavelengthTunable (SWIR range)
Spontaneous Emission EnhancementUp to 5x

Thermal Imaging

Overview:
HgTe is also used in thermal imaging devices that detect heat signatures.

Applications:

  • Security Systems: Monitors premises by detecting intruders through heat signatures.
  • Industrial Monitoring: Identifies overheating components in machinery to prevent failures.
  • Military Operations: Provides situational awareness during night operations.

Vergleich Mit ähnlichen Verbindungen

HgTe is part of the II-VI semiconductor family, which includes materials like cadmium telluride (CdTe), mercury cadmium telluride (HgCdTe), and mercury selenide (HgSe). Below is a detailed comparison:

Structural and Electronic Properties

Compound Band Gap (eV) Crystal Structure Lattice Constant (Å) Key Electronic Feature Reference
HgTe 0 Cubic 6.46 Semimetal, inverted bands
CdTe ~1.5 Cubic 6.48 Direct band gap
HgCdTe 0–1.5 (tunable) Cubic 6.46–6.48 (alloy) Tunable IR sensitivity
HgSe -0.15 Cubic 6.08 Semimetal, narrow negative gap
PbTe 0.19 Cubic 6.46 Narrow-gap semiconductor
  • Band Gap Tunability: HgCdTe alloys allow precise control of band gaps (0–1.5 eV) by adjusting the Cd/Hg ratio, making them ideal for infrared (IR) detectors across spectral ranges (SWIR to VLWIR) . In contrast, HgTe’s fixed zero gap limits its standalone use but enables exotic quantum phenomena .
  • Lattice Matching : HgTe and CdTe share nearly identical lattice constants (6.46–6.48 Å), enabling high-quality epitaxial growth of HgCdTe on CdTe substrates .

Growth and Defect Engineering

  • HgTe : Grown via Bridgman or zone-melting methods but prone to defects due to mercury’s high vapor pressure . Microgravity experiments (e.g., NASA’s Space Shuttle missions) reduced dislocation densities by 1000×, highlighting Earth-grown crystal limitations .
  • HgCdTe : Requires precise control of Hg vapor during liquid-phase epitaxy (LPE) or molecular beam epitaxy (MBE) to minimize voids and interdiffusion . Si or GaAs substrates are increasingly used to replace costly CdZnTe .

Research Frontiers and Challenges

  • Toxicity Mitigation : Alternatives like bismuth telluride (Bi₂Te₃) are being explored for topological applications to reduce reliance on mercury .
  • Defect Reduction : Advances in vapor transport growth and annealing (e.g., tellurium overpressure) aim to improve HgTe crystal quality for scalable device integration .

Biologische Aktivität

Mercury telluride (HgTe) is a compound that has garnered attention due to its unique physical and chemical properties, particularly in the fields of electronics and nanotechnology. However, its biological activity, including toxicity and potential therapeutic applications, remains a critical area of research. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Overview of this compound

This compound is a semiconductor material primarily used in infrared detectors and photovoltaic cells. Its unique properties arise from its narrow bandgap and high electron mobility, making it suitable for various applications in optoelectronics. However, the biological implications of this compound are significant due to the toxicity associated with mercury compounds.

Mechanisms of Biological Activity

The biological activity of mercury compounds, including this compound, can be attributed to several mechanisms:

  • Binding to Thiol Groups : Mercury has a high affinity for thiol (-SH) groups present in proteins, leading to the inhibition of enzymatic functions and disruption of cellular processes. This binding can result in oxidative stress and mitochondrial dysfunction .
  • Oxidative Stress : Exposure to mercury can lead to increased production of reactive oxygen species (ROS), causing lipid peroxidation and damage to cellular membranes. This oxidative stress is implicated in various pathologies, including neurodegenerative diseases .
  • Neurotoxicity : Mercury exposure affects neuronal excitability and can impair synaptic transmission by altering ion channel function. It has been shown to inhibit protein kinase C and alkaline phosphatase, affecting brain microvascular formation and function .

Toxicological Effects

This compound exhibits several toxicological effects that are important for understanding its biological activity:

  • Acute Toxicity : The lethal dose for inorganic mercurials is approximately 1 gram for an adult human . Symptoms of acute mercury poisoning include tremors, mood changes, insomnia, memory problems, and neuromuscular effects.
  • Chronic Exposure : Long-term exposure to mercury compounds has been linked to kidney damage, immune system suppression, and reproductive toxicity. Studies indicate that chronic exposure can lead to significant alterations in sensory functions and cognitive abilities .
  • Carcinogenic Potential : Mercury is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence for its carcinogenicity in humans .

Case Study 1: Neurodevelopmental Effects in Children

A study assessing the impact of mercury exposure from environmental sources found significant neurodevelopmental deficits in children. The research highlighted that even low levels of mercury could impair cognitive functions such as memory and attention span. These findings underscore the importance of monitoring mercury levels in food sources and environmental pollutants .

Case Study 2: this compound Nanoparticles

Research into the synthesis and characterization of this compound nanoparticles revealed their potential applications in drug delivery systems due to their size-dependent properties. However, toxicity assessments indicated that these nanoparticles could induce cytotoxic effects on various cell lines, emphasizing the need for careful evaluation before clinical applications .

Data Table: Toxicity Values and Biological Effects

Parameter Value
Lethal Dose (inorganic Hg)~1 g for an adult human
Chronic Inhalation Risk0.0002 mg/m³
Acute Inhalation Risk0.00003 mg/m³
Minimum Risk Level (Oral)0.0005 mg/kg/day
CarcinogenicityGroup 1 (carcinogenic to humans)

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing high-quality HgTe crystals, and what challenges arise during growth?

HgTe is typically grown via Molecular Beam Epitaxy (MBE) or the modified Bridgman technique . MBE enables precise control over layer thickness and composition, critical for quantum well structures, but requires ultra-high vacuum conditions and advanced substrate preparation . The Bridgman method involves sealing Hg, Cd, and Te in quartz ampoules under high pressure to mitigate mercury’s volatility and toxicity, but achieving compositional homogeneity remains challenging due to phase separation . Key challenges include managing mercury’s high vapor pressure (~10⁻³ Torr at 300 K) and minimizing defects during substrate bonding .

Q. How is the band inversion in HgTe experimentally validated, and what techniques are used to map its bulk band structure?

Band inversion—a hallmark of HgTe’s topological properties—is confirmed via angle-resolved photoemission spectroscopy (ARPES) and k·p perturbation theory calculations . ARPES directly visualizes the inverted Γ-point band ordering, where the conduction band (derived from Hg 6s orbitals) lies below the valence band (Te 5p orbitals) . Complementary magnetotransport measurements (e.g., Shubnikov–de Haas oscillations) quantify carrier effective masses and Landau level spacing, corroborating theoretical models .

Q. What experimental approaches are used to study diffusion mechanisms in HgTe-based systems?

Tracer self-diffusion experiments (e.g., isotopic labeling of Hg or Te) and Kirkendall marker studies quantify intrinsic diffusion coefficients. For HgCdTe alloys, compositional interdiffusion is measured using secondary ion mass spectrometry (SIMS) to track Cd/Hg interlayer migration under controlled annealing (200–400°C). Activation energies for vacancy-mediated diffusion range from 0.5–1.2 eV, depending on stoichiometry .

Advanced Research Questions

Q. How are topological surface states (TSS) in strained HgTe probed experimentally, and what contradictions exist in their transport behavior?

TSS in tensile-strained HgTe are investigated via scanning tunneling microscopy (STM) and non-local resistance measurements . STM reveals Dirac-like surface states with linear dispersion, while non-local setups distinguish edge currents from bulk contributions . Contradictions arise in carrier mobility some studies report µ ≈ 10⁴ cm²/V·s for TSS, while others observe lower values due to surface inversion layers or impurity scattering. Resolving this requires gate-dependent magnetotransport to decouple bulk and surface conductivities .

Q. What methodologies optimize strain engineering in HgTe thin films to induce topological phase transitions?

Strain is applied via lattice-mismatched substrates (e.g., CdTe or GaAs) or piezoelectric actuators . Critical tensile strain (>0.3%) opens a bulk bandgap (~15 meV), enabling quantum spin Hall (QSH) states. Strain homogeneity is verified by X-ray diffraction (XRD) reciprocal space mapping , while Raman spectroscopy monitors phonon mode shifts indicative of lattice deformation .

Q. How can researchers resolve discrepancies in reported carrier mobility values for HgTe quantum wells?

Discrepancies often stem from unintentional doping or interface roughness. A standardized protocol includes:

  • Low-temperature growth (<200°C) to reduce defect density.
  • Capacitance-voltage profiling to map carrier distribution.
  • Variable-temperature Hall measurements to separate mobility-limiting mechanisms (e.g., phonon vs. impurity scattering) .

Q. What advanced techniques characterize HgTe/CdTe quantum well heterostructures for topological applications?

Cross-sectional scanning transmission electron microscopy (STEM) assesses interface abruptness (<1 nm roughness). THz time-domain spectroscopy probes terahertz conductivity of edge states, while Corbino disk geometries suppress edge contributions to isolate bulk properties . Critical thickness (dc ≈ 6.3 nm) for QSH states is determined via photoluminescence (PL) peak splitting .

Q. Which analytical techniques are most effective for quantifying mercury content and purity in HgTe samples?

Fourier-transform infrared spectroscopy (FTIR) with HgCdTe detectors (8–14 µm range) provides <1 ppm sensitivity for stoichiometry analysis . Inductively coupled plasma mass spectrometry (ICP-MS) detects trace impurities (e.g., Au, Cu) at ppb levels, but requires acid digestion under controlled fume hoods due to Hg volatility .

Q. How do defects influence HgTe’s electronic properties, and what strategies mitigate their impact?

Mercury vacancies (VHg) act as p-type dopants, while Te antisites (TeHg) introduce mid-gap traps. Positron annihilation spectroscopy quantifies vacancy density, and low-temperature annealing (150–250°C under Hg vapor) reduces VHg concentrations. Doping with In or As compensates defects, enhancing carrier lifetimes to >1 µs .

Q. What novel growth strategies address challenges in achieving high-purity HgTe for quantum devices?

Substrate engineering (e.g., ZnTe buffers on GaAs) reduces dislocation densities by 90%. In-situ ellipsometry during MBE optimizes growth rates (<0.1 µm/hr), while cyclical annealing (5 cycles at 300°C) homogenizes alloy composition .

Vorbereitungsmethoden

Solvothermal Synthesis of HgTe Nanoparticles

The solvothermal method represents one of the earliest approaches for synthesizing HgTe nanoparticles. In this technique, mercury and tellurium precursors are dissolved in a high-boiling-point solvent within a sealed autoclave, enabling reactions at elevated temperatures and pressures. A seminal study demonstrated the synthesis of Hg1x_{1-x}Cdx_xTe (MCT) nanoparticles via this method, where mercury acetate, cadmium acetate, and tellurium powder were reacted in ethylenediamine with a reducing agent at 180–200°C for 24 hours . X-ray diffraction (XRD) analysis confirmed the formation of cubic-phase nanoparticles with an average size of 10–15 nm, while transmission electron microscopy (TEM) revealed narrow size distributions .

Critical parameters in solvothermal synthesis include:

  • Precursor ratios : Varying Hg/Cd molar ratios (x = 0–1) allowed tuning of the bandgap from 0.1 eV (HgTe) to 1.5 eV (CdTe) .

  • Solvent selection : Ethylenediamine served dual roles as a solvent and coordinating ligand, stabilizing nanoparticles and preventing aggregation .

  • Reducing agents : Hydrazine hydrate facilitated the reduction of tellurium to reactive Te2^{2-} ions, crucial for nucleation .

Despite its simplicity, this method faced challenges in controlling particle morphology and achieving monodispersity, necessitating post-synthesis centrifugation or size-selective precipitation .

Polar Synthesis in Aqueous Media

Polar synthesis routes utilize water or dimethyl sulfoxide (DMSO) as solvents, often employing inorganic mercury salts and hydrogen telluride (H2_2Te) gas. Rogach et al. pioneered this approach in 1999 by reacting Hg(ClO4_4)2_2 with H2_2Te generated from Al2_2Te3_3 and H2_2SO4_4 hydrolysis . Thioglycerol ligands stabilized the resulting nanoparticles, though sizes were limited to 3–6 nm with broad size distributions .

Electrochemical Telluride Generation

A modified polar method replaced H2_2Te gas with electrochemically generated Te2^{2-} ions. By applying a potential to a tellurium electrode in a mercury nitrate solution, researchers achieved better control over nucleation rates, yielding particles with improved crystallinity . However, oxidation of HgTe in aqueous environments remained a persistent issue, necessitating inert atmospheres or sulfur-based passivation layers .

Nonpolar Organic-Phase Synthesis

Nonpolar methods dominate modern HgTe quantum dot (CQD) production due to superior size control and compatibility with IR optoelectronics. These reactions occur in organic solvents like oleylamine or trioctylphosphine oxide (TOPO) under air-free conditions.

Hot-Injection Technique

The hot-injection method, developed by Green et al., involves rapid injection of tellurium precursors (e.g., trioctylphosphine telluride, TOPTe) into a mercury halide-amine solution at 70–120°C . Key advancements include:

  • Precursor dilution : Using 0.02 M TOPTe instead of 1 M reduced reactivity, enabling homogeneous nucleation and growth of monodisperse CQDs .

  • Ligand engineering : Oleylamine and 1-dodecanethiol (DDT) ligands enhanced colloidal stability and mid-IR photoluminescence (PL) quantum yields (QY) up to 12% .

Table 1: Synthetic Parameters for Oleic Acid-Capped HgTe CQDs

SampleHg:Te RatioTemp (°C)Reaction Time (min)Size (nm)PL Peak (μm)
A1:1100104.22.1
B1:2120306.53.8
C1:3150608.14.5

High-Temperature Synthesis

Lhuillier et al. demonstrated that injecting precursors into oleylamine at 300°C for <2 minutes produced HgTe nanoparticles up to 20 nm in diameter, extending PL emission into the long-wave IR (8–12 μm) . This approach leveraged the thermal instability of mercury precursors, requiring precise timing to avoid elemental mercury formation .

Colloidal Atomic Layer Deposition (c-ALD)

c-ALD emerged as a powerful tool for growing HgTe/CdTe core/shell structures. By alternating injections of cadmium oleate and TOPTe onto HgTe cores, researchers achieved epitaxial CdTe shells that suppressed surface traps and enhanced PL QY to 35% . Post-deposition annealing at 150°C further improved crystallinity, as evidenced by XRD peak sharpening .

Challenges and Mitigation Strategies

Aggregation Control

HgTe’s low lattice energy promotes aggregation, particularly in polar solvents. Ligand exchange with ethylene diamine tetraacetic acid (EDTA) or thioglycolic acid reduced aggregation, enabling stable films for photovoltaic applications .

Oxidation Prevention

Surface sulfidation with Na2_2S or (NH4_4)2_2S created HgS passivation layers, inhibiting oxidation while preserving IR absorption .

Toxicity Management

Closed-system reactors and mercury scrubbers minimized exposure risks during synthesis. Substituting mercury acetate with less volatile precursors (e.g., HgCl2_2) also enhanced safety .

Eigenschaften

IUPAC Name

tellanylidenemercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Hg.Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEXCCILEWFFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Te]=[Hg]
Source PubChem
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Molecular Formula

HgTe
Record name mercury(II) telluride
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Record name Mercury telluride
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DSSTOX Substance ID

DTXSID3065245
Record name Mercury telluride (HgTe)
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Molecular Weight

328.2 g/mol
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Physical Description

Black solid, insoluble in water; [MSDSonline]
Record name Mercuric telluride
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CAS No.

12068-90-5
Record name Mercury telluride
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Record name Mercury telluride (HgTe)
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Record name Mercury telluride (HgTe)
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Record name Mercury telluride
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